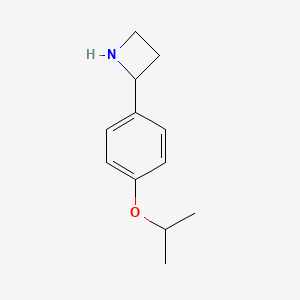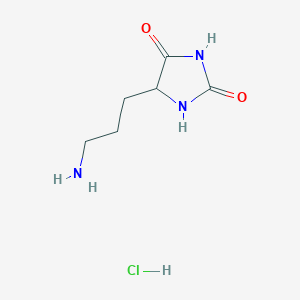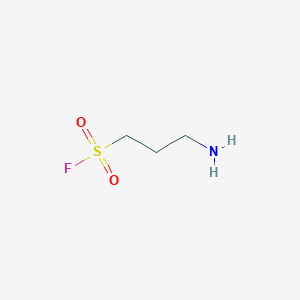
3-Aminopropane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H8FNO2S. It is known for its unique reactivity and stability, making it a valuable reagent in various fields of scientific research, including organic synthesis, chemical biology, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids. This method is favored for its mild reaction conditions and the use of readily available reagents . Another method involves the use of fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives .
Aplicaciones Científicas De Investigación
3-Aminopropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: It is used as a reactive probe for labeling and studying protein structures and enzyme mechanisms.
Medicinal Chemistry: The compound is employed in the development of protease inhibitors and other therapeutic agents.
Organic Synthesis: It serves as a versatile reagent for the synthesis of various sulfonyl fluoride-containing molecules.
Industrial Applications: Its stability and reactivity make it suitable for use in the production of functional materials and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-aminopropane-1-sulfonyl fluoride exerts its effects involves its reactivity with nucleophilic residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic amino acids such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
2-Aminoethylbenzenesulfonyl Fluoride: Another sulfonyl fluoride compound used as a protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.
Uniqueness: 3-Aminopropane-1-sulfonyl fluoride is unique due to its specific structure, which allows it to interact with a wide range of nucleophilic residues in proteins. This versatility makes it a valuable reagent in various fields of research, from chemical biology to medicinal chemistry.
Propiedades
Fórmula molecular |
C3H8FNO2S |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-aminopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H8FNO2S/c4-8(6,7)3-1-2-5/h1-3,5H2 |
Clave InChI |
IXZWLHWLRRMPIC-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
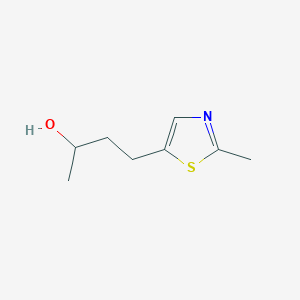
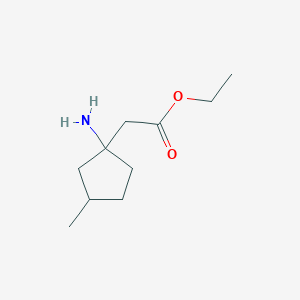
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
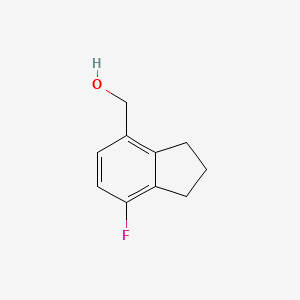
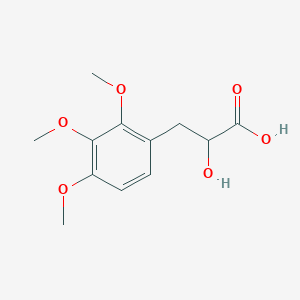
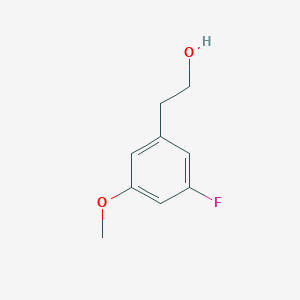

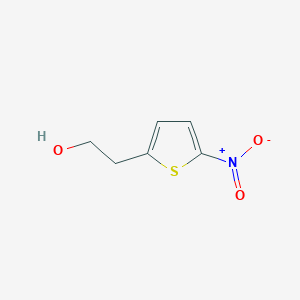
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)

